molecular formula C15H24N2O B11822727 3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine

3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine

Katalognummer: B11822727
Molekulargewicht: 248.36 g/mol
InChI-Schlüssel: FYTZBIWQOOVJFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine is a heterocyclic compound that features a pyridine ring substituted with a butylpyrrolidine and an ethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine typically involves the reaction of 2-ethoxypyridine with 1-butylpyrrolidine under specific conditions. The process may include steps such as:

    Substitution: The ethoxy group is introduced to the pyridine ring through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled temperatures and pressures to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the pyrrolidine ring may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The ethoxy and butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Wissenschaftliche Forschungsanwendungen

3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    3-(1-Methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of a butyl group.

    2-Ethoxypyridine: Lacks the pyrrolidine ring but shares the ethoxy substitution on the pyridine ring.

Uniqueness: 3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine is unique due to the combination of the butylpyrrolidine and ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H24N2O

Molekulargewicht

248.36 g/mol

IUPAC-Name

3-(1-butylpyrrolidin-2-yl)-2-ethoxypyridine

InChI

InChI=1S/C15H24N2O/c1-3-5-11-17-12-7-9-14(17)13-8-6-10-16-15(13)18-4-2/h6,8,10,14H,3-5,7,9,11-12H2,1-2H3

InChI-Schlüssel

FYTZBIWQOOVJFO-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1CCCC1C2=C(N=CC=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.